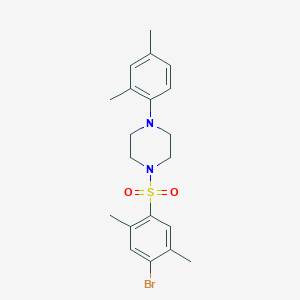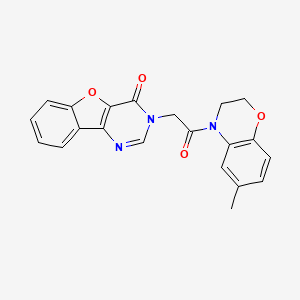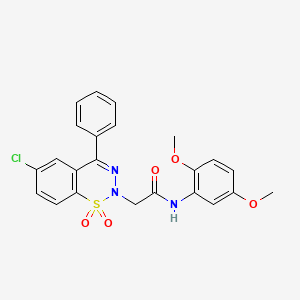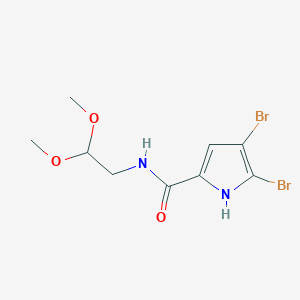
4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide, also known as 4,5-DBD-MEE-PCA, is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of pyrrole, a heterocyclic aromatic compound, and is composed of a nitrogen atom, three carbon atoms, and two bromine atoms. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 397.91 g/mol.
Aplicaciones Científicas De Investigación
Polyamide Synthesis
Compounds containing carboxamide groups, similar to "4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide", have been utilized in the synthesis of new polyamides. For instance, Faghihi and Mozaffari (2008) reported the synthesis and characterization of new polyamides through the direct polycondensation reaction of a pyridine derivative with aromatic diamines, leading to polymers with potential applications in material science due to their thermal properties and solubility in polar solvents (Faghihi & Mozaffari, 2008).
Electrochromic Materials
Another application is found in the development of electrochromic materials. Chang and Liou (2008) described the preparation of novel aromatic polyamides with pendant 4,4′-dimethoxy-substituted triphenylamine units, exhibiting strong UV-vis absorption bands and excellent thermal stability. These materials show potential for use in smart windows and displays due to their electrochromic properties (Chang & Liou, 2008).
Drug Development
On the medicinal chemistry front, compounds structurally related to pyrrole carboxamides have been synthesized and evaluated for their biological activities. For example, Rasal et al. (2020) designed and synthesized a new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives with a benzimidazole moiety, evaluating them for anticancer activity. Some derivatives showed significant antiproliferative activity, highlighting the potential of such structures in drug development (Rasal, Sonawane, & Jagtap, 2020).
Propiedades
IUPAC Name |
4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2N2O3/c1-15-7(16-2)4-12-9(14)6-3-5(10)8(11)13-6/h3,7,13H,4H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKLXIBJRVUCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=C(N1)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)
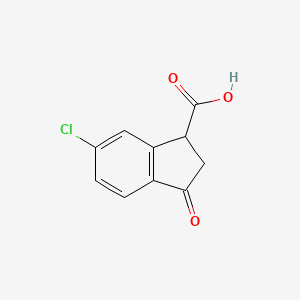

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)
![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2717325.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)
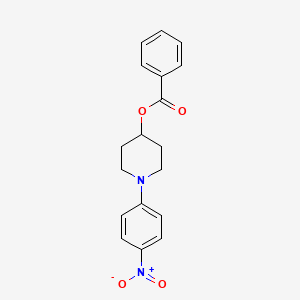

![N-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)prop-2-enamide](/img/structure/B2717330.png)
